molecular formula C10H11N3O2 B2484988 3-(6-amino-1H-benzimidazol-2-yl)propanoic acid CAS No. 856437-59-7

3-(6-amino-1H-benzimidazol-2-yl)propanoic acid

Cat. No.: B2484988
CAS No.: 856437-59-7
M. Wt: 205.217
InChI Key: XBFRVNBBCXFFBI-UHFFFAOYSA-N
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Description

3-(6-amino-1H-benzimidazol-2-yl)propanoic acid is a heterocyclic organic compound that features a benzimidazole ring fused with an amino group and a propanoic acid side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

3-(6-amino-1H-benzimidazol-2-yl)propanoic acid has a wide range of applications in scientific research:

Safety and Hazards

As with any chemical compound, safety precautions must be taken when handling benzimidazole derivatives. For example, propionic acid, a related compound, is classified as a flammable liquid and vapor, and it may cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

Benzimidazole derivatives have shown promise in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on the synthesis of new benzimidazole derivatives and the exploration of their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-amino-1H-benzimidazol-2-yl)propanoic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions. One common method includes the reaction of 1,2-phenylenediamine with 3-bromopropanoic acid in the presence of a strong acid like hydrochloric acid, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(6-amino-1H-benzimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Aminobenzimidazole: Similar structure but lacks the propanoic acid side chain.

    3-(2-Benzimidazolyl)propanoic acid: Similar structure but with different substitution patterns.

Uniqueness

3-(6-amino-1H-benzimidazol-2-yl)propanoic acid is unique due to the presence of both an amino group and a propanoic acid side chain, which confer distinct chemical properties and biological activities compared to its analogs .

Properties

IUPAC Name

3-(6-amino-1H-benzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFRVNBBCXFFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-amino-1H-benzimidazol-2-yl)propanoic acid

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